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Introduction
Pexidartinib (Turalio™), an orally administered tyrosine kinase inhibitor, is a potent inhibitor of

the colony-stimulating factor 1 receptor (CSF1R).[1][2] Its therapeutic effect in approved

indications, such as tenosynovial giant cell tumor (TGCT), is primarily attributed to the blockade

of the CSF1/CSF1R signaling pathway, which is crucial for the recruitment and proliferation of

tumor-associated macrophages.[1][2] However, like many kinase inhibitors, pexidartinib is not

entirely specific for CSF1R and exhibits activity against other kinases. Understanding this off-

target inhibition profile is critical for a comprehensive assessment of its therapeutic potential

and potential side effects.

This guide provides a comparative overview of the off-target kinase inhibition profile of

pexidartinib against other CSF1R inhibitors, supported by available experimental data.

Pexidartinib Kinase Inhibition Profile
Pexidartinib is a multi-targeted inhibitor, with potent activity against CSF1R and significant

inhibitory effects on other kinases, most notably KIT and FMS-like tyrosine kinase 3 (FLT3).[1]

[3][4][5][6][7][8] The half-maximal inhibitory concentration (IC50) values for pexidartinib against

these primary targets can vary slightly across different studies and assay conditions.
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One source indicates IC50 values of 20 nM for CSF1R, 10 nM for KIT, and 160 nM for FLT3.[7]

Another study reports an IC50 of 13 nM for CSF1R and 27 nM for KIT.[9] A more extensive,

though not exhaustive, screening against 227 kinases revealed inhibitory activity (IC50) against

a few other kinases at higher concentrations, including CDK19 (140 nM), KDR (440 nM), LCK

(860 nM), FLT1 (880 nM), and TRKC (890 nM).[9]

Comparison with Other CSF1R Inhibitors
To provide a clearer picture of pexidartinib's selectivity, it is useful to compare its off-target

profile with that of other CSF1R inhibitors. The following table summarizes the available IC50

data for pexidartinib and several other CSF1R inhibitors. It is important to note that these

values are compiled from various sources and may not be directly comparable due to

differences in experimental methodologies.

Kinase Inhibitor Primary Target(s)
IC50 (nM) vs.
CSF1R

Key Off-Targets
(IC50 in nM)

Pexidartinib

(PLX3397)
CSF1R, KIT, FLT3 13 - 20

KIT (10 - 27), FLT3

(160), FLT3-ITD (9)

ARRY-382 CSF1R 9
Described as "highly

specific"

BLZ945 CSF1R 1

Stated to be >1000-

fold selective vs. c-KIT

and PDGFRb

Edicotinib (JNJ-

40346527)
CSF1R 3.2 KIT (20), FLT3 (190)

PLX7486
TRKA/B/C, FMS

(CSF1R)
< 10 TRKA/B/C (< 10)

Signaling Pathway and Experimental Workflow
To visualize the context of pexidartinib's action and the methods used to assess its activity, the

following diagrams are provided.
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Caption: Simplified CSF1R signaling pathway inhibited by pexidartinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6860022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6860022/
https://pubmed.ncbi.nlm.nih.gov/39132250/
https://pubmed.ncbi.nlm.nih.gov/39132250/
https://pubmed.ncbi.nlm.nih.gov/39132250/
https://www.selleckchem.com/products/pexidartinib-plx3397.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401544/
https://www.chemicalprobes.org/pexidartinib
https://www.benchchem.com/product/b1652902#pexidartinib-off-target-kinase-inhibition-profile
https://www.benchchem.com/product/b1652902#pexidartinib-off-target-kinase-inhibition-profile
https://www.benchchem.com/product/b1652902#pexidartinib-off-target-kinase-inhibition-profile
https://www.benchchem.com/product/b1652902#pexidartinib-off-target-kinase-inhibition-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1652902?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1652902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

